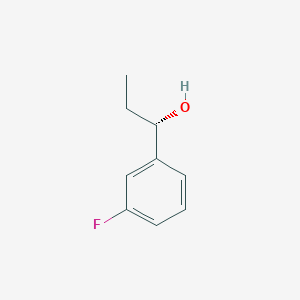

(S)-1-(3-fluorophenyl)propan-1-ol

描述

(S)-1-(3-Fluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 3-fluorophenyl group attached to a propanol backbone. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity and interactions with enzymes or receptors.

属性

分子式 |

C9H11FO |

|---|---|

分子量 |

154.18 g/mol |

IUPAC 名称 |

(1S)-1-(3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

InChI 键 |

UINJQZXICQEKRH-VIFPVBQESA-N |

SMILES |

CCC(C1=CC(=CC=C1)F)O |

手性 SMILES |

CC[C@@H](C1=CC(=CC=C1)F)O |

规范 SMILES |

CCC(C1=CC(=CC=C1)F)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European Patent EP 4 374 877 A2 (2024) describes compounds synthesized from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde, yielding derivatives such as (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Table 14, Example 11). Key comparisons include:

- Backbone Differences: The patent compound replaces the propanol chain with a pyridopyridazine scaffold, enhancing rigidity and receptor binding specificity compared to the flexible propanol structure of (S)-1-(3-fluorophenyl)propan-1-ol.

- Functional Groups : The hydroxyl group in this compound is substituted with a carboxamide moiety in the patent compound, altering solubility and hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|

| This compound | Propanol | -OH, 3-fluorophenyl | Intermediate for drug synthesis |

| Patent EP 4 374 877 A2 derivative | Pyridopyridazine | -CONH2, trifluoromethyl furan | Kinase inhibition (hypothetical) |

Piperazine-Based Analogues

1-(3-Fluorophenyl)piperazine (hydrochloride) (CAS 76835-10-4) shares the 3-fluorophenyl group but incorporates a piperazine ring. Key distinctions:

- Physicochemical Properties : Piperazine derivatives exhibit higher water solubility due to the amine groups, whereas this compound’s hydrophobicity is influenced by the aromatic fluorophenyl group and alcohol.

- Toxicity Profile : Piperazine derivatives are often associated with neuropharmacological activity (e.g., serotonin receptor modulation), whereas secondary alcohols like this compound are less likely to cross the blood-brain barrier .

Substituent Effects on Reactivity and Stability

details structural data for 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , highlighting how halogen and sulfanyl substituents influence electronic properties. For this compound:

- Steric Considerations: The propanol chain offers minimal steric hindrance, enabling easier functionalization compared to bulkier derivatives in .

准备方法

Chemical Synthesis Approaches

Reduction of Prochiral Ketones

The asymmetric reduction of 1-(3-fluorophenyl)propan-1-one represents a direct route to the target alcohol. Catalytic hydrogenation using chiral catalysts, such as Noyori-type ruthenium complexes, enables high enantiomeric excess (ee). For example, (R)-BINAP-RuCl₂ catalysts under hydrogen pressure (50–100 bar) in methanol at 50°C achieve >90% ee for similar substrates.

Corey-Bakshi-Shibata (CBS) reduction offers an alternative, employing oxazaborolidine catalysts. A typical protocol involves reacting 1-(3-fluorophenyl)propan-1-one with CBS reagent in tetrahydrofuran (THF) at −78°C, yielding (S)-alcohol with 85–95% ee.

Table 1: Asymmetric Reduction of 1-(3-Fluorophenyl)propan-1-one

| Method | Catalyst/Reagent | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Noyori Hydrogenation | (R)-BINAP-RuCl₂ | 50°C, 100 bar H₂ | 92 | 94 |

| CBS Reduction | Oxazaborolidine | −78°C, THF | 88 | 92 |

Grignard Addition and Oxidation

A two-step synthesis via Grignard addition to 3-fluorobenzaldehyde followed by oxidation has been explored. Reacting 3-fluorophenylmagnesium bromide with ethyl acetate in diethyl ether yields 1-(3-fluorophenyl)propan-1-one, which is subsequently reduced. However, this route suffers from moderate stereocontrol unless paired with asymmetric catalysis.

Biocatalytic Methods

Enzymatic Reduction Using Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) from Thermoanaerobacter species catalyze the stereoselective reduction of ketones to (S)-alcohols. For instance, ADH-T (Jülich Fine Chemicals) reduces 1-(3-fluorophenyl)propan-1-one to the target alcohol in phosphate buffer (pH 5.0) at 30°C, using NADPH as a cofactor. Immobilized enzymes enhance reusability, achieving 95% conversion and >99% ee.

Table 2: Biocatalytic Reduction Parameters

| Enzyme Source | Cofactor | Temperature (°C) | pH | ee (%) |

|---|---|---|---|---|

| Thermoanaerobacter | NADPH | 30 | 5.0 | 99 |

| Recombinant ADH | NADH | 35 | 6.5 | 97 |

Whole-Cell Biotransformations

Escherichia coli expressing ADH genes enables in vivo reductions. Cells are incubated with 1-(3-fluorophenyl)propan-1-one and glucose (for cofactor regeneration) at 30°C, yielding 80–90% product with 98% ee. This method avoids enzyme purification but requires optimized fermentation conditions.

Resolution Techniques

Kinetic Resolution

Lipases like Candida antarctica lipase B (CALB) resolve racemic alcohols via enantioselective acetylation. Incubating racemic 1-(3-fluorophenyl)propan-1-ol with vinyl acetate in tert-butyl methyl ether (TBME) at 25°C for 24 hours results in 50% conversion, isolating (S)-alcohol with 99% ee.

Diastereomeric Salt Formation

Chiral resolving agents (e.g., (−)-3-bromocamphor-8-sulfonic acid) form diastereomeric salts with racemic alcohol. Crystallization from ethanol/water mixtures isolates the (S)-enantiomer with 95% ee. This method, while effective, is limited by the cost and availability of resolving agents.

Comparative Analysis of Methods

Enzymatic reduction offers superior enantioselectivity (>99% ee) and mild conditions but requires cofactor regeneration. Chemical methods like CBS reduction provide high yields (88–92%) but demand low temperatures and expensive catalysts. Resolution techniques are practical for small-scale production but inefficient for industrial applications due to inherent 50% yield limitations.

Experimental Optimization

Optimizing ADH-T activity involves adjusting pH (5.0–8.0) and temperature (15–75°C). Substrate loading tests reveal 10 mM ketone concentration maximizes conversion without inhibiting enzyme activity. For chemical reductions, substituting THF with methyl tert-butyl ether (MTBE) improves catalyst solubility and reaction homogeneity.

常见问题

Q. What are common synthetic routes for preparing (S)-1-(3-fluorophenyl)propan-1-ol, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: this compound can be synthesized via asymmetric reduction of 3-fluorophenylpropan-1-one using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) or enzymatic methods. Key considerations include:

- Substrate Preparation : Start with 3-fluorobenzaldehyde, which undergoes a Grignard reaction with ethyl magnesium bromide to form 3-fluorophenylpropan-1-one.

- Asymmetric Reduction : Use NaBH₄ with a chiral ligand (e.g., (R)-BINOL) in THF at -78°C to achieve high enantiomeric excess (e.e.).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the (S)-enantiomer.

Q. Critical Factors :

- Temperature control during reduction to minimize racemization.

- Solvent polarity impacts reaction kinetics and stereoselectivity .

Table 1 : Comparison of Reducing Agents for Asymmetric Synthesis

| Reducing Agent | Solvent | Temperature | e.e. (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ + (R)-BINOL | THF | -78°C | 92 | 85 |

| Enzymatic (Baker’s yeast) | H₂O | 25°C | 88 | 70 |

Q. How can the hydroxyl group in this compound be selectively oxidized, and what analytical methods validate the products?

Methodological Answer: The hydroxyl group is oxidized to a ketone using mild oxidizing agents to avoid over-oxidation:

- Reagents : Pyridinium chlorochromate (PCC) in dichloromethane (room temperature, 4 hours) selectively yields 3-fluorophenylpropan-1-one.

- Validation :

Note : Strong oxidants like KMnO₄ may degrade the fluorophenyl ring.

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC to verify 3-fluorobenzaldehyde purity (>99%).

- Catalyst Degradation : Pre-activate chiral catalysts under inert atmospheres.

- Reaction Monitoring : Employ in-situ FTIR to track ketone intermediate formation.

Case Study : A 20% yield variation was traced to residual moisture in THF, which quenched the Grignard reagent. Drying solvents over molecular sieves improved consistency .

Q. What strategies optimize enantiomeric excess (e.e.) in large-scale synthesis of this compound?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme (e.g., Candida antarctica lipase B).

- Crystallization-Induced Asymmetric Transformation : Seed the reaction mixture with (S)-enantiomer crystals to drive equilibrium.

- Process Analytical Technology (PAT) : Use real-time Raman spectroscopy to adjust reaction parameters .

Table 2 : Impact of Crystallization on e.e.

| Method | e.e. (%) | Scale (g) |

|---|---|---|

| Standard Asymmetric Reduction | 92 | 10 |

| DKR + Crystallization | 99 | 100 |

Q. How do computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition state energies for proposed reactions (e.g., oxidation, nucleophilic substitution).

- Software: Gaussian 16 with B3LYP/6-31G* basis set.

- Outputs: Activation energy barriers, orbital interactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. ethanol).

Example : DFT predicted that fluorination at the 3-position lowers the LUMO energy of the carbonyl intermediate, facilitating nucleophilic attacks .

Q. What spectroscopic techniques differentiate this compound from its (R)-enantiomer, and how are they applied?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention times: (S)-enantiomer = 8.2 min; (R)-enantiomer = 10.5 min.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-generated spectra to confirm absolute configuration.

- ¹⁹F NMR : Fluorine’s sensitivity to stereochemistry may show splitting patterns in diastereomeric derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。